molecular formula C18H19ClN2O4S B2779038 2-chloro-N-(3-morpholin-4-ylsulfonylphenyl)-2-phenylacetamide CAS No. 565194-82-3

2-chloro-N-(3-morpholin-4-ylsulfonylphenyl)-2-phenylacetamide

Cat. No. B2779038
CAS RN: 565194-82-3
M. Wt: 394.87
InChI Key: MOHCKELCHPJLFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(3-morpholin-4-ylsulfonylphenyl)-2-phenylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is commonly referred to as CMPD1 and is a potent inhibitor of the protein kinase CK2.

Mechanism Of Action

CMPD1 exerts its effects by binding to the ATP-binding site of CK2, thereby inhibiting its activity. CK2 is a protein kinase that is involved in various cellular processes, including cell growth, proliferation, and survival. By inhibiting CK2, CMPD1 can disrupt these processes and induce cell death in cancer cells.
Biochemical and Physiological Effects:
CMPD1 has been shown to have a significant impact on the biochemical and physiological processes of cells. It can induce apoptosis, or programmed cell death, in cancer cells by disrupting the cell cycle and inhibiting the activity of CK2. In addition, CMPD1 can reduce inflammation by inhibiting the activity of CK2 in immune cells.

Advantages And Limitations For Lab Experiments

CMPD1 has several advantages for use in lab experiments. It is a potent and selective inhibitor of CK2, which makes it an ideal tool for studying the role of CK2 in various cellular processes. However, CMPD1 also has some limitations. It is a relatively new compound, and its long-term effects on cells and organisms are not yet fully understood. In addition, its potency and selectivity may vary depending on the cell type and experimental conditions.

Future Directions

There are many potential future directions for research on CMPD1. One area of interest is the development of more potent and selective inhibitors of CK2, which could have even greater therapeutic potential. Another area of interest is the use of CMPD1 in combination with other drugs to enhance its effects and overcome resistance to treatment. Finally, further studies are needed to fully understand the long-term effects of CMPD1 on cells and organisms, as well as its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of CMPD1 involves the reaction of 2-chloro-N-(3-morpholin-4-ylsulfonylphenyl)acetamide with phenylboronic acid in the presence of a palladium catalyst. The reaction takes place in a suitable solvent, such as dichloromethane, under controlled conditions of temperature and pressure.

Scientific Research Applications

CMPD1 has been extensively studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation. It has been shown to inhibit the growth and proliferation of cancer cells by targeting CK2, a protein kinase that is overexpressed in many types of cancer. CMPD1 has also been shown to reduce inflammation by inhibiting the activity of CK2 in immune cells.

properties

IUPAC Name

2-chloro-N-(3-morpholin-4-ylsulfonylphenyl)-2-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O4S/c19-17(14-5-2-1-3-6-14)18(22)20-15-7-4-8-16(13-15)26(23,24)21-9-11-25-12-10-21/h1-8,13,17H,9-12H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOHCKELCHPJLFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)NC(=O)C(C3=CC=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[3-(morpholine-4-sulfonyl)-phenyl]-2-phenyl-acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.